molecular formula C10H14BrIS B174538 2-Bromo-3-hexyl-5-iodothiophene CAS No. 160096-76-4

2-Bromo-3-hexyl-5-iodothiophene

Cat. No.: B174538
CAS No.: 160096-76-4
M. Wt: 373.09 g/mol
InChI Key: SDMKEQYHISDGKT-UHFFFAOYSA-N
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Description

2-Bromo-3-hexyl-5-iodothiophene is an organohalide compound with the molecular formula C10H14BrIS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in the synthesis of conjugated polymers, which are essential in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-hexyl-5-iodothiophene typically involves halogenation reactions. One common method is the bromination of 3-hexylthiophene followed by iodination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as nickel or palladium complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hexyl-5-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes and conjugated polymers, which are valuable in electronic applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Bromo-3-hexyl-5-iodothiophene exerts its effects is primarily through its role as a building block in polymer synthesis. The bromine and iodine atoms facilitate cross-coupling reactions, allowing for the formation of extended conjugated systems. These systems exhibit unique electronic properties due to the delocalization of π-electrons along the polymer backbone .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-hexylthiophene
  • 3-Hexylthiophene
  • 2-Bromo-3-hexylthiophene

Uniqueness

Compared to similar compounds, 2-Bromo-3-hexyl-5-iodothiophene offers a unique combination of reactivity and stability, making it particularly useful in the synthesis of high-performance conjugated polymers. Its dual halogenation allows for versatile functionalization and polymerization strategies .

Properties

IUPAC Name

2-bromo-3-hexyl-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKEQYHISDGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-82-2
Record name Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80467091
Record name 2-Bromo-5-iodo-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160096-76-4
Record name 2-Bromo-5-iodo-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-HEXYL-5-IODOTHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-bromo-3-hexyl-5-iodothiophene over 2,5-dibromo-3-hexylthiophene in the synthesis of regioregular P3HT?

A: While both monomers can be used to synthesize P3HT, this compound offers higher regioselectivity during polymerization. This is due to the difference in reactivity between the bromine and iodine substituents. The iodine atom is preferentially activated by the nickel catalyst, leading to a more controlled and regioselective polymerization. [, ]

Q2: How does the addition of lithium chloride (LiCl) affect the polymerization of this compound?

A: Research shows that LiCl significantly enhances the polymerization rate of this compound when using a Ni(dppp)Cl2 catalyst. The propagation rate constant (kp) increases substantially, leading to faster polymerization. This effect is attributed to LiCl increasing the reactivity of the Grignard form of the monomer and potentially modifying the active nickel catalyst. [, ]

Q3: Can the molecular weight of P3HT be controlled during polymerization using this compound?

A: Yes, studies demonstrate that the molecular weight of P3HT can be controlled by adjusting the molar ratio of this compound to the Ni(dppp)Cl2 catalyst. This control over molecular weight is crucial for tuning the properties of the resulting P3HT polymer. []

Q4: Are there alternative synthetic routes to synthesize P3HT besides using this compound?

A: Yes, researchers have explored alternative methods for P3HT synthesis. One approach involves using 2,5-dibromo-3-hexylthiophene with a trialkylzincate complex and a nickel catalyst. This method, while potentially requiring less regio-selective halogenation steps, might necessitate optimization for large-scale production. []

Q5: What is the role of the nickel catalyst in the polymerization of this compound?

A: Nickel catalysts, particularly Ni(dppp)Cl2, are crucial for the controlled polymerization of this compound. The nickel catalyst facilitates the Kumada coupling reaction, enabling the formation of the carbon-carbon bonds that make up the P3HT backbone. [, , ]

Q6: What analytical techniques are used to characterize the synthesized P3HT?

A6: Various techniques are employed to analyze P3HT, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess the regioregularity of the polymer. []
  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the synthesized P3HT. []
  • UV-Vis Spectroscopy: Monitors the polymerization reaction in real-time and can provide information about the polymer's optical properties. [, ]
  • Atomic Force Microscopy (AFM): Allows visualization of the morphology and phase separation behavior of P3HT thin films. []

Q7: What are the potential applications of regioregular P3HT?

A7: Regioregular P3HT, due to its unique electrical and optical properties, holds promise for various applications:

  • Organic Photovoltaics: P3HT can serve as the electron donor material in organic solar cells. []
  • Electrochromic Devices: P3HT's ability to change color upon electrochemical oxidation or reduction makes it suitable for electrochromic displays. []

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